Ajulemic acid

Descripción

Propiedades

IUPAC Name |

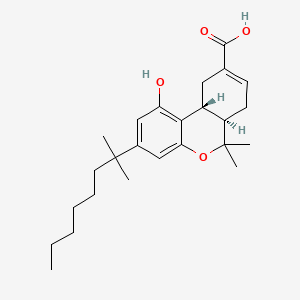

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYFHOSGQABSW-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40900959 | |

| Record name | Lenabasum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137945-48-3 | |

| Record name | Ajulemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137945-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenabasum [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137945483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajulemic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenabasum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENABASUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGN7X90BT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ajulemic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajulemic acid (AJA), a synthetic, non-psychoactive analog of a tetrahydrocannabinol (THC) metabolite, has emerged as a promising therapeutic agent with potent anti-inflammatory, analgesic, and anti-fibrotic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. It details the compound's dual engagement with cannabinoid receptors and the peroxisome proliferator-activated receptor gamma (PPARγ), presenting quantitative data on receptor binding and functional activity. Furthermore, this guide outlines the key signaling pathways modulated by this compound, its impact on pro-inflammatory and pro-resolving mediators, and detailed experimental protocols for foundational in vitro and in vivo assays. Visual representations of these mechanisms and workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (also known as lenabasum or JBT-101) is a synthetic derivative of Δ⁸-THC-11-oic acid, a non-psychoactive metabolite of THC.[1][2] Unlike its parent compound, this compound exhibits a favorable safety profile, devoid of significant psychotropic effects, making it an attractive candidate for the treatment of chronic inflammatory and fibrotic diseases.[1][3] Its therapeutic potential has been investigated in various conditions, including systemic sclerosis, dermatomyositis, cystic fibrosis, and neuropathic pain.[1][4] This guide delves into the core mechanisms of action that confer this compound its unique pharmacological profile.

Core Mechanism of Action: A Dual Approach

The primary mechanism of action of this compound is characterized by its dual engagement of two key receptor systems: the cannabinoid receptors and the peroxisome proliferator-activated receptor gamma (PPARγ).[5][6] This multifaceted interaction is central to its anti-inflammatory, pro-resolving, and anti-fibrotic effects.

Interaction with Cannabinoid Receptors

This compound is a selective agonist of the cannabinoid receptor type 2 (CB2).[5][7] The CB2 receptor is predominantly expressed on immune cells, and its activation is associated with the modulation of inflammatory responses.[4] Highly purified forms of this compound, such as lenabasum (JBT-101), exhibit a significantly higher affinity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), which is primarily responsible for the psychoactive effects of cannabinoids.[8] This selectivity is a cornerstone of this compound's favorable safety profile.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound directly binds to and activates PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cellular differentiation.[9][10][11] Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This leads to the recruitment of coactivators and the subsequent transcription of genes involved in anti-inflammatory and metabolic processes.[6][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinities and functional potencies of this compound.

Table 1: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2 Ratio) | Reference |

| Lenabasum (JBT-101) | CB1 | Not explicitly stated | 12.3 (65-fold higher for CB2) | [8] |

| CB2 | Not explicitly stated |

Table 2: PPARγ Activation

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Reporter Gene Assay | EC50 | 13 µM | [12] |

Table 3: Inhibition of Pro-Inflammatory Cytokines

| Cytokine | Cell Type | Inhibition | Concentration | Reference |

| IL-1β | Human Peripheral Blood Monocytes | ~50% | 10 µM | [13] |

| TNF-α | Human Peripheral Blood Mononuclear Cells | Significant | 10 µM & 15 µM | [14] |

| IFN-α | Human Peripheral Blood Mononuclear Cells | Significant | 3 µM, 10 µM, & 15 µM | [14] |

| IL-6 | Human Monocyte-Derived Macrophages | Dose-dependent | 3-30 µM | [15][16] |

Table 4: Stimulation of Pro-Resolving Mediators

| Mediator | System | Increase | Concentration/Dose | Reference |

| Lipoxin A4 | Human blood and synovial cells (in vitro) | 2- to 5-fold | 0-30 µM | [17] |

| Lipoxin A4 | Zymosan-induced peritonitis in mice (in vivo) | 7-fold | 10 mg/kg (oral) | [17] |

| 15d-PGJ2 | Human fibroblast-like synovial cells | Concentration-dependent | 8-32 µM | [18] |

Signaling Pathways and Cellular Effects

This compound modulates several key signaling pathways to exert its therapeutic effects.

Anti-Inflammatory and Pro-Resolving Signaling

This compound's anti-inflammatory effects are mediated through multiple pathways:

-

Inhibition of Pro-inflammatory Cytokine Production: By activating CB2 and PPARγ receptors, this compound suppresses the production of key pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and IFN-α.[13][14][15]

-

Promotion of Inflammation Resolution: this compound actively promotes the resolution of inflammation by stimulating the production of specialized pro-resolving mediators (SPMs) such as Lipoxin A4 (LXA4) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ2).[17][18] LXA4 and 15d-PGJ2 are endogenous lipid mediators that orchestrate the cessation of inflammation and promote tissue repair.

Anti-Fibrotic Signaling

The anti-fibrotic effects of this compound are primarily mediated through the activation of PPARγ. This leads to the inhibition of pro-fibrotic signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, resulting in reduced collagen deposition and decreased differentiation of fibroblasts into myofibroblasts.[19][20]

Other Cellular Effects

-

Induction of Apoptosis in T-lymphocytes: this compound has been shown to induce apoptosis in activated T-lymphocytes, suggesting a potential mechanism for its efficacy in T-cell-driven autoimmune diseases.[2]

-

Suppression of Osteoclastogenesis: this compound can suppress the differentiation of osteoclast precursors and induce apoptosis in mature osteoclasts, indicating its potential for treating conditions characterized by excessive bone resorption.[21]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-radiolabeled cannabinoid agonist).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Determine the Ki value using the Cheng-Prusoff equation.

-

PPARγ Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.

-

Materials:

-

Mammalian cell line (e.g., HEK293).

-

Expression vector for human or mouse PPARγ.

-

Reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Transfection reagent.

-

This compound (test compound).

-

Luciferase assay system.

-

Luminometer.

-

-

Procedure:

-

Co-transfect cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Treat the transfected cells with varying concentrations of this compound for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Plot the fold activation of luciferase against the concentration of this compound to determine the EC50 value.

-

Cytokine Production Assay (ELISA)

This immunoassay is used to quantify the effect of this compound on the production of specific cytokines by immune cells.

-

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or macrophages).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., lipopolysaccharide [LPS]).

-

This compound (test compound).

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).

-

Microplate reader.

-

-

Procedure:

-

Culture immune cells in the presence of varying concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of cytokine production by this compound.

-

Conclusion

This compound represents a novel therapeutic agent with a well-defined dual mechanism of action involving the selective activation of the CB2 receptor and the PPARγ nuclear receptor. This unique pharmacological profile underpins its potent anti-inflammatory, pro-resolving, and anti-fibrotic properties, while avoiding the psychoactive side effects associated with other cannabinoids. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and related compounds. Continued research into its intricate signaling pathways and clinical applications holds significant promise for the development of new treatments for a range of debilitating inflammatory and fibrotic diseases.

References

- 1. This compound: potential treatment for chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a nonpsychoactive cannabinoid acid, induces apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism and metabolic effects of this compound, a synthetic cannabinoid agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Efficacy of Lenabasum, a Cannabinoid Receptor Type 2 Agonist, in Dermatomyositis Patients with Refractory Skin: Disease A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corbus Pharmaceuticals Announces Publication Demonstrating Lenabasum as First Drug to Stimulate Resolution of Innate Immune Responses in a Clinical Model :: Corbus Pharmaceuticals Holdings, Inc. (CRBP) [ir.corbuspharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the Abuse Potential of Lenabasum, a Selective Cannabinoid Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corbus Pharmaceuticals Announces Completion of Enrollment in NIH-Sponsored Phase 2 Study of Lenabasum for Treatment of Systemic Lupus Erythematosus (SLE) :: Corbus Pharmaceuticals Holdings, Inc. (CRBP) [ir.corbuspharma.com]

- 10. Activation and binding of peroxisome proliferator-activated receptor gamma by synthetic cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a synthetic nonpsychoactive cannabinoid acid, bound to the ligand binding domain of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of human monocyte interleukin-1beta production by this compound, a nonpsychoactive cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Is a Novel Cannabinoid That Suppresses the Secretion of TNF-α and IFN-α from the Peripheral Blood Mononuclear Cells of DM Patients In Vitro - ACR Meeting Abstracts [acrabstracts.org]

- 15. Suppression of human macrophage interleukin-6 by a nonpsychoactive cannabinoid acid | Semantic Scholar [semanticscholar.org]

- 16. realmofcaring.org [realmofcaring.org]

- 17. This compound, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a synthetic cannabinoid acid, induces an antiinflammatory profile of eicosanoids in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic cannabinoid this compound exerts potent antifibrotic effects in experimental models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound, a nonpsychoactive cannabinoid acid, suppresses osteoclastogenesis in mononuclear precursor cells and induces apoptosis in mature osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of Ajulemic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ajulemic acid (AJA), also known as Lenabasum, is a synthetic, orally active cannabinoid analogue with a promising therapeutic profile characterized by potent anti-inflammatory and analgesic properties without the psychotropic effects typically associated with cannabinoids.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, intended to serve as a resource for researchers, scientists, and professionals involved in drug development. The document details its multi-faceted mechanism of action, pharmacokinetic and toxicological profiles, and provides methodologies for key experimental assays. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic derivative of (–)-Δ⁸-tetrahydrocannabinol-C11-oic acid, a non-psychoactive metabolite of THC.[2] Its chemical structure has been optimized to enhance its therapeutic effects while minimizing undesirable central nervous system (CNS) activity.[4] this compound has been investigated in numerous preclinical and clinical studies for its potential in treating a range of conditions, including chronic inflammatory and fibrotic diseases and neuropathic pain.[1][2]

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target mechanism, primarily involving the cannabinoid receptors (CB1 and CB2) and the peroxisome proliferator-activated receptor-gamma (PPARγ).

-

Cannabinoid Receptor 2 (CB2) Agonism: this compound is a preferential agonist of the CB2 receptor, which is predominantly expressed on immune cells.[2] Activation of CB2 receptors is associated with the modulation of inflammatory responses.

-

Cannabinoid Receptor 1 (CB1) Partial Agonism/Weak Affinity: While this compound has a much lower affinity for the CB1 receptor compared to the CB2 receptor, some studies suggest it may act as a partial agonist.[4][5] This weak interaction with CB1 receptors is thought to contribute to its lack of significant psychotropic effects.[4] The purity of the this compound preparation has been shown to influence its CB1 binding affinity, with highly purified forms (JBT-101) exhibiting weaker CB1 binding.

-

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation: this compound directly binds to and activates PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cellular differentiation.[6][7] This activation contributes significantly to its anti-inflammatory properties.[8]

Pharmacodynamics

The primary pharmacodynamic effects of this compound are its anti-inflammatory and analgesic activities.

-

Anti-inflammatory Effects: this compound has demonstrated potent anti-inflammatory effects in various preclinical models of inflammation.[2] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

-

Analgesic Effects: this compound has been shown to be effective in reducing chronic neuropathic and inflammatory pain in animal models.[3] Clinical trials have also suggested its potential for treating chronic neuropathic pain in humans.[6]

-

Anti-fibrotic Effects: Through its action on PPARγ, this compound has been shown to have anti-fibrotic properties, making it a potential therapeutic for fibrotic diseases like systemic sclerosis.[8]

Pharmacokinetics

Published data on the specific pharmacokinetic parameters of this compound in humans is limited. However, clinical trials have provided some insights into its pharmacokinetic profile. Phase 1 and 2 clinical trials have indicated that this compound has a favorable safety, tolerability, and pharmacokinetic profile.[1][2] It is orally active and has been administered in clinical trials at doses ranging from 5 mg to 20 mg, once or twice daily.[9] One study noted that its metabolism is minimal.[10]

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Source(s) |

| Receptor Binding Affinity (Ki) | ||

| Cannabinoid Receptor 1 (CB1) | Variable, with one preparation (HU-239) showing strong affinity and a highly purified preparation (JBT-101) showing weaker affinity. The CB1/CB2 affinity ratio for JBT-101 was 12.3. | [4] |

| Cannabinoid Receptor 2 (CB2) | Preferential binding over CB1. The CB1/CB2 affinity ratio for one preparation (HU-239) was 0.19, indicating a 65-fold difference compared to a more purified form. | [4][10] |

| PPARγ | Binds directly and specifically. A clear protection of PPARγ from trypsin digestion was observed starting at 2 µM. | [3][6] |

Toxicology

This compound has demonstrated a favorable safety profile in both preclinical and clinical studies.[2] A key toxicological feature is its lack of ulcerogenicity, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Studies in animals at doses up to 40 mg/kg have shown minimal psychoactivity.[10]

Acute and Chronic Toxicity

Safety in Humans

Phase 2 and 3 clinical trials of lenabasum (this compound) in various indications have reported that it is generally safe and well-tolerated.[1][9][11] The most common adverse events reported were mild to moderate and included dry mouth, fatigue, and dizziness.[10] No serious adverse events directly related to lenabasum were consistently reported in these trials.[1][11]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

-

Radioligand: Use a high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled cannabinoid agonist).

-

Incubate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

PPARγ Competitive Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound for the PPARγ ligand-binding domain (LBD).

Methodology:

-

Reagents:

-

Human recombinant PPARγ-LBD.

-

A fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone).

-

Assay buffer.

-

-

Procedure:

-

In a microplate, add the PPARγ-LBD and the fluorescent ligand to the assay buffer.

-

Add varying concentrations of this compound.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of the samples using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the fluorescent ligand to the PPARγ-LBD results in a high fluorescence polarization value.

-

Competition for binding by this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the logarithm of the this compound concentration to determine the IC50 value.

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer this compound or vehicle orally to different groups of rats.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

-

A significant reduction in paw volume in the this compound-treated groups indicates anti-inflammatory activity.

-

Formalin Test in Mice (Analgesic Activity)

Objective: To assess the analgesic properties of this compound against inflammatory pain.

Methodology:

-

Animals: Male Swiss Webster mice.

-

Procedure:

-

Administer this compound or vehicle subcutaneously or orally to different groups of mice.

-

After a pre-treatment period, inject a dilute solution of formalin (e.g., 2.5%) into the dorsal surface of the right hind paw.

-

Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

-

Data Analysis:

-

Compare the licking/biting time in the this compound-treated groups to the vehicle-treated control group for both phases.

-

A significant reduction in the duration of nociceptive behavior in either phase indicates analgesic activity.

-

Visualizations

Signaling Pathways

References

- 1. Safety and Efficacy of Lenabasum, a Cannabinoid Receptor Type 2 Agonist, in Dermatomyositis Patients with Refractory Skin: Disease A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: potential treatment for chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A novel cannabinoid produces analgesia without a "high" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corbus Announces Publication of Lenabasum Systemic Sclerosis Double-Blind, Placebo-Controlled Phase 2 Clinical Trial Results in Arthritis & Rheumatology :: Corbus Pharmaceuticals Holdings, Inc. (CRBP) [ir.corbuspharma.com]

- 5. This compound (IP-751): Synthesis, proof of principle, toxicity studies, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (IP-751): synthesis, proof of principle, toxicity studies, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabimimetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of Lenabasum in a Phase II, Randomized, Placebo‐Controlled Trial in Adults With Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenabasum - Wikipedia [en.wikipedia.org]

- 11. Safety and efficacy of lenabasum in a phase 2 randomized, placebo-controlled trial in adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Psychoactive Properties of Ajulemic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajulemic acid (AJA), also known as CT-3, IP-751, and lenabasum, is a synthetic, orally active analog of the non-psychoactive THC metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol.[1][2] It has garnered significant attention for its potent anti-inflammatory, analgesic, and anti-fibrotic properties, without inducing the psychotropic effects characteristic of many cannabinoids.[2][3] This favorable safety profile, coupled with demonstrated efficacy in preclinical models and early clinical trials, positions this compound as a promising therapeutic candidate for a range of chronic inflammatory and fibrotic diseases.[4][5] This guide provides an in-depth overview of the non-psychoactive properties of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its unique interactions with the endocannabinoid system and other key cellular targets, notably its dual engagement with the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][6]

Cannabinoid Receptor Interactions

This compound exhibits a preferential binding affinity for the CB2 receptor over the CB1 receptor.[4][7] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in immune cells and peripheral tissues, mediating anti-inflammatory responses.[4][8] This selectivity for CB2 is crucial for its non-psychoactive profile.[3]

It is important to note that the purity of this compound preparations can significantly impact its receptor affinity profile. Highly purified this compound (JBT-101) has shown a much weaker affinity for the CB1 receptor compared to earlier preparations, resulting in a 65-fold difference in the CB1/CB2 affinity ratio and reduced CB1-mediated functional responses like catalepsy and hypothermia.[9]

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

This compound binds directly to and activates PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation, metabolism, and fibrosis.[10][11][12] The activation of PPAR-γ by this compound is a key mechanism underlying its anti-inflammatory and anti-fibrotic effects.[10][13] This action is dependent on the AF-2 helix of the receptor, indicating a ligand-dependent activation function.[14] Through PPAR-γ activation, this compound can inhibit the promoter activity of pro-inflammatory cytokines like interleukin-8 (IL-8).[10]

Quantitative Data

The following tables summarize key quantitative data regarding the receptor binding affinities and preclinical efficacy of this compound.

Table 1: Cannabinoid Receptor Binding Affinities of this compound Preparations

| Preparation | CB1 Affinity (Ki) | CB2 Affinity (Ki) | CB1/CB2 Affinity Ratio | Reference |

| JBT-101 (Highly Purified) | Weakest Affinity | Not specified | 12.3 | [9] |

| HU-239 (Original Preparation) | Strongest Affinity | Not specified | 0.19 | [9] |

Note: Specific Ki values were not provided in the search result, but the relative affinities and ratios were highlighted.

Table 2: In Vivo Anti-Fibrotic Efficacy of this compound in Preclinical Models

| Model | Treatment | Outcome Measure | Result | Reference |

| Bleomycin-induced dermal fibrosis (mouse) | AjA (1 mg/kg/day, oral) | Skin Thickness | Reduced nearly to control levels | [15] |

| Dermal Hydroxyproline (B1673980) Content | Substantially reduced | [15] | ||

| Myofibroblast Count | Reduced by 26 ± 5% | [15] | ||

| AdTGFβRI mice (dermal fibrosis) | AjA (1 mg/kg/day, oral, 8 weeks) | Skin Thickness | Reduced by 30 ± 6% | [15] |

| Hydroxyproline Content | Reduced by 30 ± 13% | [15] | ||

| Myofibroblast Count | Reduced by 26 ± 3% | [15] | ||

| Bleomycin-induced pulmonary fibrosis (mouse) | AjA (preventive or therapeutic) | Fibrotic Response (morphometry & HO-proline) | Significantly reduced | [16] |

Table 3: In Vitro Anti-Inflammatory and Pro-Resolving Effects of this compound

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| Human Fibroblast-Like Synovial Cells (FLS) | AjA (10-30 µM) | 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂) Production | Increased in a concentration-dependent manner | [17] |

| Human Blood and Synovial Cells | AjA (0-30 µM) | Lipoxin A₄ (LXA₄) Production | Increased 2- to 5-fold | [18] |

| Human Monocytes | Not specified | Interleukin-1β (IL-1β) Production | Suppressed | [7] |

| Human Monocyte-Derived Macrophages | Not specified | Interleukin-6 (IL-6) Production | Reduced | [19] |

| Dermatomyositis Patient PBMCs | AjA (moderate and high concentrations) | TNF-α Secretion | Significantly reduced | [20] |

| AjA (all doses) | IFN-α Levels | Significantly decreased | [20] |

Signaling Pathways

The non-psychoactive therapeutic effects of this compound are mediated through complex signaling pathways. The diagrams below illustrate the key mechanisms of its anti-inflammatory and anti-fibrotic actions.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: this compound's anti-fibrotic signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound's non-psychoactive properties.

Bleomycin-Induced Dermal Fibrosis Model

This model is used to assess the anti-fibrotic effects of this compound in vivo.[13][15]

-

Animal Model: Typically, C57BL/6 or DBA/2 mice are used.

-

Induction of Fibrosis:

-

A defined area on the upper back of the mice is shaved.

-

Bleomycin (B88199) sulfate (B86663) (e.g., 100 µl of a 0.5 mg/ml solution in sterile PBS) is administered daily via subcutaneous injection into the shaved area for a period of 3 to 6 weeks.

-

Control mice receive daily subcutaneous injections of sterile PBS.

-

-

Treatment Protocol:

-

For prophylactic studies, this compound (e.g., 1 mg/kg/day) or vehicle is administered orally, starting from the first day of bleomycin injections.[15]

-

For therapeutic studies (to assess effects on established fibrosis), this compound administration begins after a set period of bleomycin induction (e.g., after 3 weeks).[13][15]

-

-

Assessment of Fibrosis:

-

Dermal Thickness: Measured at the end of the study period using a caliper.

-

Histology: Skin biopsies are taken from the treated area, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess dermal thickening and Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Content: Skin biopsies are hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified using a colorimetric assay. This provides a quantitative measure of collagen deposition.[13]

-

Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify and quantify myofibroblasts, which are key effector cells in fibrosis.[13]

-

Caption: Workflow for the bleomycin-induced fibrosis model.

In Vitro Collagen Synthesis Assay in Scleroderma Fibroblasts

This assay evaluates the direct effect of this compound on collagen production by fibroblasts from patients with scleroderma.[13]

-

Cell Culture:

-

Dermal fibroblasts are isolated from skin biopsies of patients with diffuse cutaneous systemic sclerosis (dcSSc) and healthy controls.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.

-

-

Treatment:

-

Fibroblasts are seeded in culture plates and allowed to adhere.

-

The medium is then replaced with serum-free medium for 24 hours to synchronize the cells.

-

Cells are then treated with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle for a specified period (e.g., 24-48 hours).

-

For mechanism-of-action studies, a selective PPAR-γ antagonist can be co-administered with this compound.[13]

-

-

Analysis of Collagen Synthesis:

-

The cell culture supernatant is collected.

-

The amount of newly synthesized type I procollagen (B1174764) is quantified using an enzyme-linked immunosorbent assay (ELISA) for the C-terminal propeptide of type I procollagen (PIP).[21]

-

Eicosanoid Production Assay

This method is used to determine the effect of this compound on the production of pro-resolving lipid mediators like Lipoxin A₄ (LXA₄) and 15d-PGJ₂.[17][18]

-

Cell Treatment:

-

Human fibroblast-like synovial cells (FLS) or peripheral blood mononuclear cells (PBMCs) are used.[17][18]

-

For FLS, cells are treated with this compound (e.g., 10-30 µM) for 60 minutes, followed by stimulation with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[17]

-

For whole blood assays, blood is treated directly with this compound (e.g., 0-30 µM).[18]

-

-

Sample Collection:

-

Cell culture supernatants or plasma are collected at specified time points (e.g., 4 and 24 hours after stimulation).[17]

-

-

Quantification:

Conclusion

This compound presents a compelling profile as a non-psychoactive therapeutic agent with significant anti-inflammatory, anti-fibrotic, and analgesic potential.[3] Its unique mechanism of action, centered on the preferential activation of the CB2 receptor and engagement of the PPAR-γ pathway, allows for the modulation of disease processes without the central nervous system side effects that have limited the therapeutic application of other cannabinoids.[3][4] The quantitative data from both in vitro and in vivo studies provide robust evidence of its efficacy in models of chronic inflammation and fibrosis.[15][16][17][18] As this compound continues to be evaluated in clinical trials for conditions such as systemic sclerosis, dermatomyositis, and cystic fibrosis, the detailed understanding of its pharmacology and mechanisms of action outlined in this guide will be critical for its successful development and application in treating these debilitating diseases.[5]

References

- 1. Ajulemic_acid [bionity.com]

- 2. This compound: A novel cannabinoid produces analgesia without a "high" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound: potential treatment for chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrapure this compound has improved CB2 selectivity with reduced CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and binding of peroxisome proliferator-activated receptor gamma by synthetic cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid activation of peroxisome proliferator-activated receptors: potential for modulation of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabinoids go nuclear: evidence for activation of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic cannabinoid this compound exerts potent antifibrotic effects in experimental models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ard.bmj.com [ard.bmj.com]

- 16. This compound exerts potent anti-fibrotic effect during the fibrogenic phase of bleomycin lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a synthetic cannabinoid acid, induces an antiinflammatory profile of eicosanoids in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound: potential treatment for chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Ajulemic acid as a synthetic cannabinoid

An In-depth Technical Guide to Ajulemic Acid: A Synthetic Cannabinoid for Inflammation and Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AJA), also known as CT-3, IP-751, and lenabasum, is a synthetic, orally active cannabinoid analog with significant therapeutic potential for treating inflammation, fibrosis, and chronic pain.[1][2][3][4][5][6][7] Structurally derived from Δ8-tetrahydrocannabinol-11-oic acid (a non-psychoactive metabolite of THC), this compound has been engineered to retain potent anti-inflammatory and analgesic properties while minimizing the psychotropic effects associated with classical cannabinoids.[5][8][9][10][11][12][13] This unique profile makes it a compelling candidate for the development of novel therapeutics for a range of debilitating conditions, including systemic sclerosis, dermatomyositis, cystic fibrosis, and neuropathic pain.[2][7][14][15][16]

This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific underpinnings of this novel therapeutic agent.

Core Mechanism of Action

This compound exerts its therapeutic effects through a multi-modal mechanism of action, primarily engaging two key receptor systems: the cannabinoid receptor type 2 (CB2) and the peroxisome proliferator-activated receptor gamma (PPARγ).[13][14][15][17][18] This dual engagement allows it to modulate inflammatory and fibrotic pathways without significant activation of the cannabinoid receptor type 1 (CB1), which is largely responsible for the psychoactive effects of THC.[13][14][19][20]

Interaction with Cannabinoid Receptors

This compound is a preferential agonist of the CB2 receptor.[2][7][20] The CB2 receptor is predominantly expressed in immune cells and peripheral tissues, and its activation is known to mediate anti-inflammatory and analgesic effects.[19] Highly purified preparations of this compound, such as lenabasum (JBT-101), have demonstrated a significantly higher affinity for the CB2 receptor over the CB1 receptor, with some reports indicating a 65-fold selectivity.[19][20][21] This selectivity is crucial to its favorable side-effect profile.

Activation of PPARγ

A significant component of this compound's anti-inflammatory action is mediated through the direct binding and activation of PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[8][11][22][23][24][25][26] Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[18] This interaction modulates the transcription of genes involved in inflammation, lipid metabolism, and cellular differentiation, leading to a reduction in the production of pro-inflammatory mediators.[11][18][22][23][24] For instance, this compound has been shown to inhibit interleukin-8 promoter activity in a PPARγ-dependent manner.[22][24]

Stimulation of Pro-Resolving Pathways

Beyond direct receptor agonism, this compound actively promotes the resolution of inflammation by stimulating the production of endogenous pro-resolving lipid mediators, notably lipoxin A4 (LXA4).[15][16][27][28][29] Lipoxins are eicosanoids that act as "braking signals" in the inflammatory cascade, inhibiting leukocyte trafficking and stimulating the clearance of apoptotic cells, thereby facilitating the return to tissue homeostasis.[15][28] The ability of this compound to increase LXA4 formation represents a novel mechanism for an anti-inflammatory drug, shifting the therapeutic paradigm from simply blocking pro-inflammatory signals to actively promoting their resolution.[15][16][28][29]

Signaling Pathways

The therapeutic effects of this compound are underpinned by its influence on distinct intracellular signaling cascades. The following diagrams illustrate the primary pathways.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Receptor Binding Affinity

| Compound Preparation | Target | Binding Affinity (Kᵢ) | Selectivity (CB1/CB2 Kᵢ Ratio) | Reference |

| Lenabasum (JBT-101) | CB1 | Weak Affinity (Specific value not reported) | 12.3 | [21] |

| CB2 | High Affinity (Specific value not reported) | [21] | ||

| HU-239 (Original Prep.) | CB1 | High Affinity (Specific value not reported) | 0.19 | [21] |

| CB2 | High Affinity (Specific value not reported) | [21] | ||

| This compound | PPARγ | Direct and Selective Binding | N/A | [8][22][24][26] |

Note: While a 65-fold difference in the CB1/CB2 affinity ratio between preparations is reported, specific Kᵢ values are not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy

| Animal Model | Species | Efficacy Endpoint | Effective Dose | Reference |

| Adjuvant-Induced Arthritis | Rat | Reduction in joint inflammation and prevention of joint destruction | 0.1 mg/kg (p.o.), 3x weekly | [1][28] |

| Rat | Reduction in joint damage | 0.2 mg/kg (p.o.), 3x weekly | [12] | |

| CFA-Induced Inflammatory Pain | Rat | Reduction in mechanical allodynia | Not specified | [30] |

| Anti-inflammatory Assay | Not specified | ED₅₀ | 4.4 mg/kg | [1][12] |

Table 3: Pharmacokinetics

| Parameter | Species | Value | Dose | Reference |

| Plasma Concentration | Human | 599.4 ± 37.2 ng/mL (at 2h post-dose) | 20 mg (oral) | [22] |

| In Vitro Metabolism | Rat | 103% unchanged after 2h | 10 µM | [2][30] |

| (Hepatocytes) | Dog | 90% unchanged after 2h | 10 µM | [2][30] |

| Monkey | 86% unchanged after 2h | 10 µM | [2][30] | |

| Human | 83% unchanged after 2h | 10 µM | [2][30] |

Table 4: Clinical Trial Data

| Clinical Trial Phase | Indication | Dosing Regimen | Key Outcomes | Reference |

| Phase 2 | Neuropathic Pain | 40 mg and 80 mg daily (oral) | Significant pain reduction (VAS score); NNT for 30% pain relief of 2.14. | [16] |

| Phase 2 | Systemic Sclerosis | 5 mg qd, 20 mg qd, or 20 mg bid (oral) | Out-performed placebo in CRISS score; reduced expression of inflammation and fibrosis-related genes in skin biopsies. | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound at CB1 and CB2 receptors.

1. Materials:

-

Membrane Preparations: Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[14]

-

Test Compound: this compound, serially diluted to a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

2. Procedure:

-

Reaction Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competitive Binding.

-

Total Binding: 50 µL assay buffer + 50 µL [³H]CP-55,940 (final concentration ~0.5-1.0 nM) + 100 µL membrane preparation.[14]

-

Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.[14]

-

Competitive Binding: 50 µL of each test compound dilution + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.[14]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10][14]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.[14]

3. Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the Non-specific Binding wells from the average CPM of the Total Binding wells.

-

For each concentration of the test compound, calculate the percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: PPARγ Transcription Factor Activity Assay (ELISA-based)

This protocol describes a method to quantify the activation of PPARγ in nuclear extracts.

1. Materials:

-

Nuclear Extraction Kit: To isolate nuclear proteins from treated cells or tissues.

-

PPARγ Transcription Factor Assay Kit (e.g., from Abcam, Cayman Chemical, RayBiotech): These kits typically include:

-

Nuclear Extracts: From control and this compound-treated cells/tissues.

2. Procedure:

-

Nuclear Extraction: Prepare nuclear extracts from cell or tissue samples according to the manufacturer's protocol. Determine protein concentration of the extracts.

-

Binding: Add equal amounts of protein from the nuclear extracts to the PPRE-coated wells. Also include wells for a positive control (provided in the kit) and a blank.[4][31]

-

Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C to allow PPARγ to bind to the immobilized PPRE.[4][31]

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.[31]

-

Primary Antibody Incubation: Add the diluted PPARγ primary antibody to each well and incubate for 1 hour at room temperature.[4][31]

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[4][31]

-

Washing: Repeat the washing step.

-

Detection: Add the developing solution to each well and incubate for 15-30 minutes at room temperature. The HRP enzyme will catalyze a color change.[4][31]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[4][31]

3. Data Analysis:

-

Subtract the blank reading from all other readings.

-

Compare the absorbance values from the this compound-treated samples to the untreated control samples. An increase in absorbance indicates an increase in PPARγ binding to the PPRE, signifying activation.

Protocol 3: Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used preclinical model for evaluating anti-inflammatory and anti-arthritic compounds.

1. Animals:

-

Male Lewis rats (7-8 weeks old) are commonly used due to their high susceptibility to AIA.[27]

2. Materials:

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL in paraffin (B1166041) oil).[19][32]

-

Test Compound: this compound, formulated for oral administration (e.g., in safflower oil).

-

Calipers: For measuring paw volume/thickness.

3. Procedure:

-

Induction: On day 0, induce arthritis by a single subcutaneous or intradermal injection of 50-100 µL of CFA into the footpad or the base of the tail of each rat.[19][23][27][32]

-

Treatment: Begin dosing with this compound or vehicle control according to the desired paradigm (e.g., prophylactically starting on day 0). A typical effective dose for this compound is 0.1-0.2 mg/kg, administered orally three times a week.[1][12]

-

Disease Assessment: Monitor the animals regularly for signs of arthritis, which typically appears around day 9-10.[23]

-

Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of erythema and swelling.[9]

-

Paw Volume: Measure the volume of the hind paws using a plethysmometer or the thickness with calipers at regular intervals.

-

-

Termination: At the end of the study (e.g., day 21-35), animals are euthanized.

-

Histopathology: Harvest hind paws for histological analysis. Decalcify the tissues, embed in paraffin, section, and stain with H&E to assess inflammation, pannus formation, cartilage damage, and bone erosion.[9]

4. Data Analysis:

-

Compare the mean arthritis scores and paw volumes between the this compound-treated group and the vehicle-treated group over time using appropriate statistical tests (e.g., two-way ANOVA).

-

Compare histopathological scores between the groups to assess the protective effect on joint architecture.

Protocol 4: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines the key steps for determining the concentration of this compound and its glucuronide metabolite in plasma samples.

1. Materials:

-

Plasma Samples: From subjects administered this compound.

-

Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and concentration.

-

Enzyme: β-glucuronidase for the hydrolysis of the glucuronide metabolite.

-

Derivatization Agent: To make this compound volatile for GC analysis.

-

Gas Chromatograph-Mass Spectrometer (GC-MS) .

2. Procedure:

-

Sample Splitting: Divide each plasma sample into two aliquots.

-

Aliquot 1 (Free AJA): Process directly to measure the concentration of the parent drug.

-

Aliquot 2 (Total AJA): Treat with β-glucuronidase to hydrolyze the glucuronide conjugate back to the parent this compound.

-

-

Solid-Phase Extraction (SPE): Pass both sets of samples through SPE cartridges to extract this compound and remove interfering plasma components. Elute the analyte.

-

Derivatization: Evaporate the eluate and treat the residue with a derivatizing agent to create a volatile ester of this compound.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the analyte from other components, and the mass spectrometer provides sensitive and specific detection and quantification.

-

Calibration: Prepare calibration standards of known this compound concentrations in blank plasma and process them alongside the study samples to create a calibration curve. The method described by Brenneisen et al. (2005) used two linear ranges: 10-750 ng/mL and 750-3000 ng/mL.[22]

3. Data Analysis:

-

Quantify the concentration of "Free AJA" and "Total AJA" in each sample by comparing their peak areas to the calibration curve.

-

The concentration of the AJA glucuronide is calculated by subtracting the "Free AJA" concentration from the "Total AJA" concentration.

Conclusion

This compound represents a significant advancement in cannabinoid therapeutics. Its unique, multi-modal mechanism of action—combining preferential CB2 agonism, PPARγ activation, and the stimulation of pro-resolving pathways—allows for potent anti-inflammatory, anti-fibrotic, and analgesic effects without inducing the psychotropic side effects that have limited the clinical utility of other cannabinoids. The preclinical and clinical data gathered to date are promising, suggesting that this compound could become a valuable, disease-modifying treatment for a variety of chronic inflammatory and fibrotic diseases. Further research and late-stage clinical trials will be critical in fully defining its therapeutic role and bringing this novel agent to patients in need.

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism and metabolic effects of this compound, a synthetic cannabinoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. This compound (IP-751): Synthesis, proof of principle, toxicity studies, and clinical trials - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 6. This compound (IP-751): Synthesis, proof of principle, toxicity studies, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: potential treatment for chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]

- 9. Induction and evaluation of adjuvant arthritis in rats [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory lipoxin A4 is an endogenous allosteric enhancer of CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chondrex.com [chondrex.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]

- 22. Determination of this compound and its glucuronide in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Activation and binding of peroxisome proliferator-activated receptor gamma by synthetic cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]

- 26. This compound, a synthetic nonpsychoactive cannabinoid acid, bound to the ligand binding domain of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. criver.com [criver.com]

- 29. experts.arizona.edu [experts.arizona.edu]

- 30. In vitro metabolism and metabolic effects of this compound, a synthetic cannabinoid agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 31. content.abcam.com [content.abcam.com]

- 32. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]

Pharmacokinetics of Ajulemic Acid in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajulemic acid (AJA), also known as CT-3, IP-751, JBT-101, and anabasum, is a synthetic, orally active cannabinoid-derived drug with potent anti-inflammatory and analgesic properties.[1] Unlike tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, this compound exhibits minimal central nervous system cannabimimetic activity.[1][2] It is a synthetic analog of Δ⁸-THC-11-oic acid, a terminal metabolite of Δ⁸-THC.[2] this compound is being developed for the treatment of chronic inflammatory and fibrotic diseases.[2][3] In preclinical studies and clinical trials, it has demonstrated a favorable safety, tolerability, and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in preclinical models, with a focus on its metabolism.

In Vitro Metabolism

Studies on the in vitro metabolism of this compound have been conducted using hepatocytes from various species, including rats, dogs, cynomolgus monkeys, and humans. These studies reveal that this compound undergoes minimal metabolism.[1][2]

Metabolic Stability

After a 2-hour incubation with hepatocytes, the following percentages of unchanged this compound were detected[1][2]:

-

Rat: 103%

-

Dog: 90%

-

Cynomolgus Monkey: 86%

-

Human: 83%

These findings suggest a high degree of metabolic stability across the tested species, with rats showing virtually no metabolism of the compound under these in vitro conditions.[1][2]

Metabolic Pathways

The primary metabolic pathway identified for this compound is glucuronidation.[1][2] However, the formation of metabolites is species-dependent:

-

Rat: No metabolites were observed in incubations with rat hepatocytes.[1][2]

-

Dog: A single metabolite, a glucuronide conjugate (M5), was identified.[1][2]

-

Cynomolgus Monkey: The glucuronide metabolite (M5) was also observed, along with trace amounts of a side-chain hydroxylated metabolite (M1) and a side-chain dehydrogenated metabolite (M4).[1][2]

-

Human: Human hepatocytes produced the most diverse range of metabolites. In addition to the glucuronide (M5), four other metabolites were identified, resulting from hydroxylation and oxidation of the alkyl side chain (M1, M2, M3, and M4).[1][2]

The proposed metabolic pathways of this compound in canine, monkey, and human hepatocytes are summarized in the following diagram.

Interaction with Cytochrome P450 Enzymes

This compound has been evaluated for its potential to inhibit the activity of five principal human cytochrome P450 (CYP) isozymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. The results showed no significant inhibition of any of these enzymes.[1][2] This suggests that this compound has a low potential for drug-drug interactions mediated by the inhibition of major CYP enzymes.[2]

Experimental Protocols

In Vitro Metabolism Study

The following is a generalized protocol for the in vitro metabolism studies of this compound using hepatocytes.

1. Hepatocyte Preparation: Cryopreserved hepatocytes from the respective species (rat, dog, cynomolgus monkey, human) are thawed and suspended in incubation medium. Cell viability is assessed to ensure the quality of the hepatocytes.

2. Incubation: this compound is added to the hepatocyte suspension at a specified concentration. The incubations are typically carried out in a shaking water bath at 37°C. Control incubations without the drug are also performed.

3. Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 120, and 240 minutes).

4. Extraction: The reaction is quenched, and the drug and any potential metabolites are extracted from the hepatocyte mixture, typically using a protein precipitation method with an organic solvent.

5. Analytical Method: The extracted samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and identify this compound and its metabolites.

6. Data Analysis: The disappearance of the parent drug over time is used to assess metabolic stability. The mass spectra of potential metabolites are analyzed to determine their chemical structures.

In Vivo Pharmacokinetics

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Strain | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | CL (mL/h/kg) | Vd (L/kg) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | |||

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |

Summary and Conclusion

The preclinical pharmacokinetic characterization of this compound is primarily based on in vitro metabolism studies. These studies indicate that the compound is metabolically stable across several species, with minimal metabolism observed. The primary metabolic pathway is glucuronidation, which is present in dogs, monkeys, and humans, but absent in rats. Importantly, this compound does not significantly inhibit major human CYP450 enzymes, suggesting a low potential for metabolic drug-drug interactions.

A significant gap exists in the publicly available literature regarding the quantitative in vivo pharmacokinetic parameters of this compound in preclinical models. The lack of data on Cmax, Tmax, AUC, half-life, and bioavailability in species such as rats, mice, and dogs hinders a complete understanding of its absorption, distribution, and excretion profiles. Further research and publication of these data are crucial for a comprehensive preclinical assessment and to support the ongoing clinical development of this compound as a promising therapeutic agent for inflammatory and fibrotic diseases.

References

- 1. In vitro metabolism and metabolic effects of this compound, a synthetic cannabinoid agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: potential treatment for chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: potential treatment for chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ajulemic Acid: A Technical Guide to its Anti-Inflammatory Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ajulemic acid (AJA), a synthetic, non-psychoactive cannabinoid analog, presents a promising therapeutic candidate for a spectrum of chronic inflammatory diseases. Its unique mechanism of action, centered on the dual activation of the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor gamma (PPARγ), distinguishes it from traditional anti-inflammatory agents. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound, focusing on its pharmacological activity, relevant signaling pathways, and established experimental protocols. Quantitative data from key studies are summarized to facilitate comparative analysis and to support further research and development efforts in this area.

Introduction

Chronic inflammation is a significant driver of various debilitating conditions, including rheumatoid arthritis, systemic sclerosis, and inflammatory bowel disease. Current therapeutic strategies, while effective for some, are often associated with adverse side effects, highlighting the need for novel treatment modalities. This compound (also known as CT-3, IP-751, JBT-101, and lenabasum) has emerged as a first-in-class, orally active compound with potent anti-inflammatory and analgesic properties, devoid of the psychotropic effects commonly associated with cannabinoids.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation for this compound's therapeutic potential in chronic inflammation.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily involving the activation of two key receptors: the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor gamma (PPARγ).[3][4]

Cannabinoid Receptor 2 (CB2) Activation

AJA is a preferential agonist for the CB2 receptor, which is predominantly expressed on immune cells.[2][5] Activation of CB2 receptors has been shown to modulate immune responses and reduce inflammation.[5] Lenabasum, a formulation of this compound, exhibits a 65-fold higher affinity for CB2 receptors over CB1 receptors, which are responsible for the psychoactive effects of cannabinoids.[1]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Engagement

AJA directly binds to and activates PPARγ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[1] This interaction is crucial for many of AJA's anti-inflammatory effects, including the inhibition of pro-inflammatory gene expression.[1][4] Functional assays have confirmed that AJA initiates the transcriptional activity of PPARγ at pharmacological concentrations.[1]

Modulation of Pro-inflammatory and Pro-resolving Mediators

AJA's engagement of CB2 and PPARγ leads to a downstream cascade of anti-inflammatory events:

-

Suppression of Pro-inflammatory Cytokines: AJA has been shown to inhibit the production of key pro-inflammatory cytokines. For instance, it suppresses the secretion of interleukin-1beta (IL-1β) from human monocytes.[1]

-

Induction of Pro-resolving Eicosanoids: AJA promotes the resolution of inflammation by stimulating the production of endogenous pro-resolving mediators, notably Lipoxin A4 (LXA4) and 15-deoxy-Δ12,14-prostaglandin-J2 (15d-PGJ2).[2][6] This action helps to actively switch off the inflammatory response and facilitate tissue repair.

The following diagram illustrates the proposed signaling pathway of this compound in mitigating chronic inflammation.

Caption: Signaling pathway of this compound in chronic inflammation.

Quantitative Data from Preclinical and In Vitro Studies

The following tables summarize key quantitative data from various studies investigating the efficacy of this compound in models of inflammation.

Table 1: In Vitro Efficacy of this compound

| Parameter Measured | Cell Type | Concentration of AJA | Result | Reference(s) |

| IL-1β Secretion | Human Monocytes (PBM & SFM) | 10 µM | 50.4% suppression | [1] |

| T-cell Proliferation | Human T-lymphocytes | < 1 µM | Half-maximal inhibition | [7] |

| Lipoxin A4 (LXA4) Production | Human Blood and Synovial Cells | 0-30 µM | 2- to 5-fold increase | [8] |

| LXA4 Release | TNFα-stimulated Human PMNs | 30 µM | 2.60 ± 0.35-fold increase | [8] |

| Osteoclastogenesis | RAW264.7 cells and mouse bone marrow | 15 and 30 µM | Significant dose-dependent suppression | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter Measured | Dosage of AJA | Result | Reference(s) |

| Mouse Peritonitis | Reduction of invading cells | Not specified | 25-75% reduction | [8] |

| Mouse Peritonitis | Increase in LXA4 | Not specified | 7-fold increase | [8] |

| Rat Adjuvant Arthritis | Anti-inflammatory effect | Not specified | ED50 estimated | [10] |

| Rat Paw Edema | Reduction of edema | 0.05 mg/kg (oral) | ED50 | [11] |

| Rat Arthritis | Reduction of inflammation | 0.1 and 0.2 mg/kg (oral) | Marked reduction | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

In Vitro Human Monocyte Cytokine Production Assay

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human monocytes.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human subjects. Synovial fluid monocytes (SFMs) can be isolated from patients with inflammatory arthritis.

-

Cell Culture and Treatment: Monocytes are cultured and treated with varying concentrations of this compound (e.g., 0-30 µM) for a specified period.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis: Supernatants are collected for cytokine quantification using ELISA (e.g., for IL-1β and TNFα). Cells can be harvested for mRNA analysis of cytokine gene expression.[1]

T-Cell Proliferation Assay

-

Objective: To assess the impact of this compound on T-lymphocyte proliferation.

-

Cell Culture and Stimulation: Isolated human T-cells are stimulated with anti-CD3/CD4 monoclonal antibodies to induce proliferation.

-

Treatment: Cells are pre-treated with this compound at various concentrations.

-

Analysis: T-cell proliferation is measured by assessing the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.[7]

In Vivo Mouse Peritonitis Model

-

Objective: To evaluate the anti-inflammatory and pro-resolving effects of this compound in an acute in vivo inflammation model.

-

Animal Model: Male CD-1 mice are typically used.

-

Treatment: Mice are orally administered this compound for a set number of days.

-

Induction of Peritonitis: Inflammation is induced by intraperitoneal injection of Zymosan A.

-

Analysis: Peritoneal lavage is performed to collect inflammatory exudate. The number of infiltrating cells (e.g., neutrophils) is quantified. The concentration of pro-resolving mediators like LXA4 in the lavage fluid is measured by mass spectrometry.[8]